

Understanding the 4-AcO-EPT Salt Form Artifact

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Compound Focus: 4-acetoxy EPT

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The key artifact arises from the crystalline structure of 4-AcO-EPT when combined with fumaric acid. It is often mislabeled as a "fumarate" (2:1 tryptamine-to-fumarate ratio) or "hydrofumarate" (1:1 ratio), but X-ray crystallography has revealed its true structure is a **bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) adduct** [1].

This means the crystalline solid contains:

- One **singly protonated 4-AcO-EPT cation**
- One half of a **fumarate dianion**
- One half of a **neutral fumaric acid molecule**

This misassignment can lead to errors in calculating molecular weights, preparing standard solutions, and interpreting analytical data [1] [2].

Table 1: Key Characteristics of the 4-AcO-EPT Fumarate-Fumaric Acid Adduct

Property	Description
Systematic Name	Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) [1]
Chemical Formula	$2C_{17}H_{25}N_2O_2^+ \cdot C_4H_2O_4^{2-} \cdot C_4H_4O_4$ [1]
Molecular Weight	404.45 g/mol [1]

Property	Description
Asymmetric Unit	One 4-AcO-EPT cation, ½ fumarate dianion, ½ fumaric acid molecule [1]
Crystal System	Triclinic [1]
Common Misidentification	4-AcO-EPT fumarate or 4-AcO-EPT hydrofumarate [1] [2]

Troubleshooting Guide: Identifying and Correcting Salt Form Artifacts

Q1: How can I confirm the salt form of my 4-AcO-EPT sample?

A: For definitive characterization, single-crystal X-ray diffraction is the gold standard. This technique directly determines the solid-state structure and confirmed the fumarate–fumaric acid adduct [1]. If this is not available, a combination of techniques can provide strong evidence:

- **¹H-NMR Spectroscopy:** Can be used to determine the molar ratio of tryptamine to fumaric acid equivalents in a solution. A 1:1 ratio suggests a hydrofumarate or a more complex form, not a simple 2:1 fumarate [1].
- **Elemental Analysis (CHNS):** Comparing experimental results with theoretical calculations for different salt forms (fumarate vs. hydrofumarate vs. the adduct) can help identify the correct composition.
- **High-Resolution Mass Spectrometry (HRMS):** Can confirm the molecular weight of the free base but is less diagnostic for the solid-state salt form [3].

Q2: Why does the salt form artifact matter for my HPLC analysis?

A: An incorrect assumption about the salt form directly affects the calculated molecular weight used for preparing standard solutions. This leads to inaccuracies in concentration, which can cause retention time drift and invalidate quantitative results [4]. Using the wrong molecular weight introduces a systematic error in your entire analytical method.

Table 2: Impact of Salt Form on Analytical Calculations

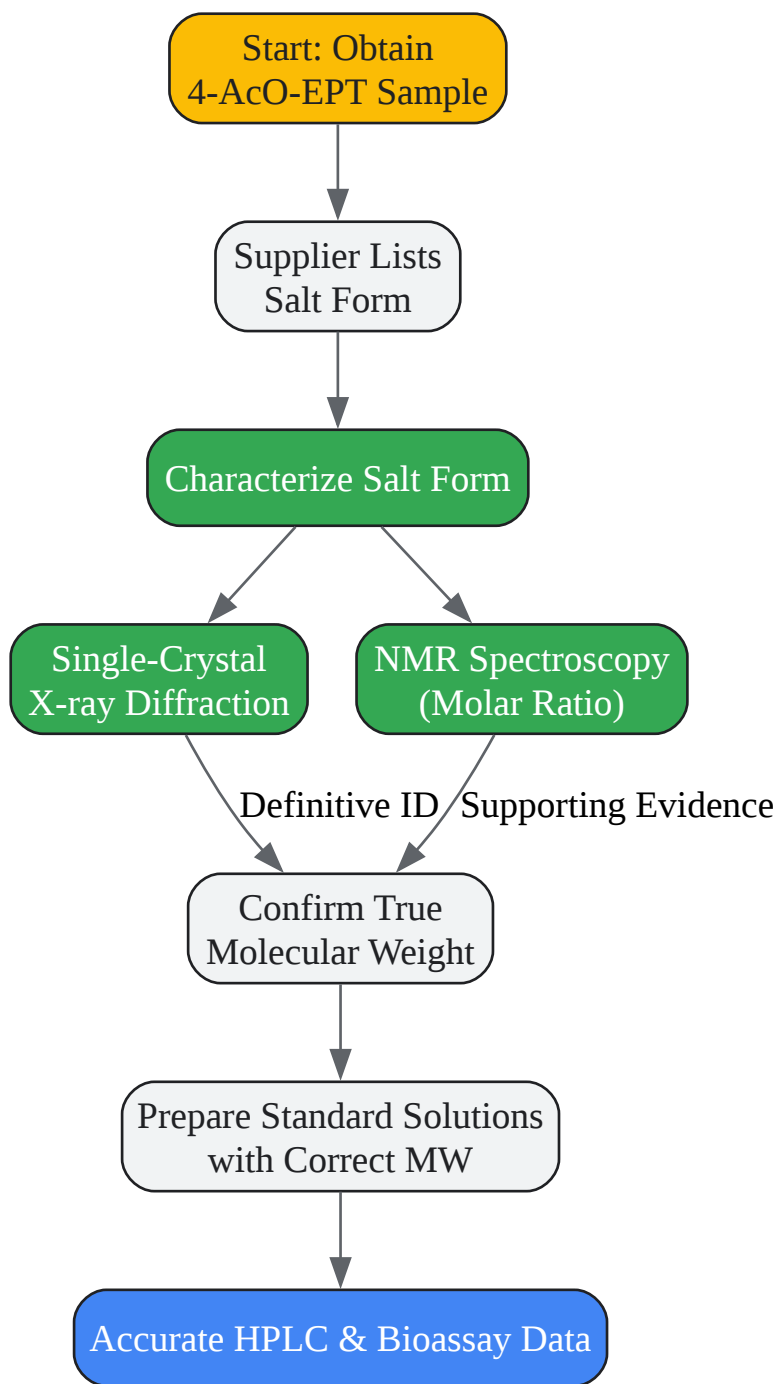
Assumed Salt Form	Assumed Molecular Weight (g/mol)	Impact of Use in Calculations
Free Base	288.39 [5]	Significant overestimation of molar concentration if a salt is present.
Fumarate (2:1)	646.79 (2288.39 + 116.07 - 21.01)	Underestimation of true molar concentration of the tryptamine.
Hydrofumarate (1:1)	404.45 (288.39 + 116.07)	Previously common misassignment; close to but not exactly matching the true adduct.
Fumarate–Fumaric Acid Adduct	404.45 [1]	Correct molecular weight for the characterized crystalline solid.

Q3: What is the best practice to prevent artifacts in my experimental data?

A:

- **Verify Salt Form:** Do not rely on supplier designations alone. Characterize your standard material using NMR or, ideally, X-ray crystallography [2].
- **Use Accurate Molecular Weights:** When preparing solutions for bioassays or analytical standards, always use the molecular weight confirmed by your characterization (e.g., 404.45 g/mol for the characterized adduct) [1].
- **Document Clearly:** In publications and lab records, precisely state the characterized salt form used in the experiments to ensure reproducibility [2].
- **Monitor HPLC Performance:** To guard against general retention time drift that could compound these issues, follow best practices:
 - Use a column oven to maintain a stable temperature.
 - Ensure mobile phase consistency with fresh, high-quality solvents.
 - Perform regular HPLC system maintenance [4].

The following diagram outlines the workflow for proper sample identification and preparation to avoid these artifacts.



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